



Application Notes and Protocols for the Quantification of 2,3-Dihydrohinokiflavone

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Compound of Interest		
Compound Name:	2,3-Dihydrohinokiflavone	
Cat. No.:	B600327	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in various plant species, including Rhus tripartita[1][2]. Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and precise quantification of **2,3-Dihydrohinokiflavone** in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide a detailed overview of the analytical techniques for the quantification of **2,3-Dihydrohinokiflavone**, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for **2,3-Dihydrohinokiflavone** are not extensively documented in the public domain, the following protocols have been developed based on established methods for the analysis of structurally similar biflavonoids.

Physicochemical Properties of 2,3-Dihydrohinokiflavone

A thorough understanding of the physicochemical properties of **2,3-Dihydrohinokiflavone** is essential for method development.



Property	Value	Source
Molecular Formula	C30H20O10	[3]
Molecular Weight	540.47 g/mol	[3]
Appearance	Pale yellow powder	Assumed based on related flavonoids
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Assumed based on related flavonoids

Analytical Techniques

The quantification of **2,3-Dihydrohinokiflavone** can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of **2,3- Dihydrohinokiflavone** in relatively clean samples, such as purified extracts or formulations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For complex matrices like biological fluids (plasma, urine) or crude plant extracts, UPLC-MS/MS offers superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in the presence of interfering substances.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of **2,3-Dihydrohinokiflavone**.



Protocol 1: Extraction of 2,3-Dihydrohinokiflavone from Plant Material (Rhus tripartita)

This protocol is adapted from methods used for the extraction of flavonoids and biflavonoids from Rhus species[1][2][4].

Materials:

- Dried and powdered plant material (e.g., stem bark of Rhus tripartita)
- 80% Methanol (HPLC grade)
- Ultrasonic bath
- Centrifuge
- Rotary evaporator
- Syringe filters (0.22 μm, PTFE)

Procedure:

- Weigh 1 gram of the powdered plant material into a conical flask.
- Add 20 mL of 80% methanol.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Re-dissolve the dried extract in 5 mL of methanol.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial for analysis.



Protocol 2: Quantification by HPLC-UV

This protocol is based on general methods for flavonoid quantification[5].

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV/Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile
- Gradient Elution:
 - o 0-20 min: 30-70% B
 - o 20-25 min: 70-30% B
 - o 25-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 280 nm (based on the typical absorbance of flavonoids)
- Injection Volume: 10 μL

Procedure:

- Prepare a stock solution of **2,3-Dihydrohinokiflavone** standard (1 mg/mL) in methanol.
- Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 μ g/mL.



- Inject the prepared standards and the extracted sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **2,3-Dihydrohinokiflavone** in the sample by interpolating its peak area from the calibration curve.

Protocol 3: Quantification by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of other biflavonoids in biological matrices[6][7].

Instrumentation and Conditions:

- UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm)[6][7][8].
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile
- Gradient Elution:
 - o 0-0.5 min: 10% B
 - 0.5-3.0 min: 10-90% B
 - 3.0-3.5 min: 90% B
 - 3.5-4.0 min: 90-10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C



Injection Volume: 2 μL

Mass Spectrometry Parameters:

• Ionization Mode: Electrospray Ionization (ESI), Negative

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 450°C

MRM Transitions (Hypothetical):

- 2,3-Dihydrohinokiflavone: Precursor ion [M-H]⁻ at m/z 539.1 -> Product ions (e.g., m/z 285.0, m/z 151.0)
- Internal Standard (IS) (e.g., Amentoflavone): Precursor ion [M-H]⁻ at m/z 537.1 -> Product ions (e.g., m/z 375.0, m/z 285.0)

Sample Preparation from Plasma:

- To 100 μ L of plasma, add 20 μ L of the internal standard working solution (e.g., 100 ng/mL Amentoflavone in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Inject into the UPLC-MS/MS system.



Data Presentation

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical)

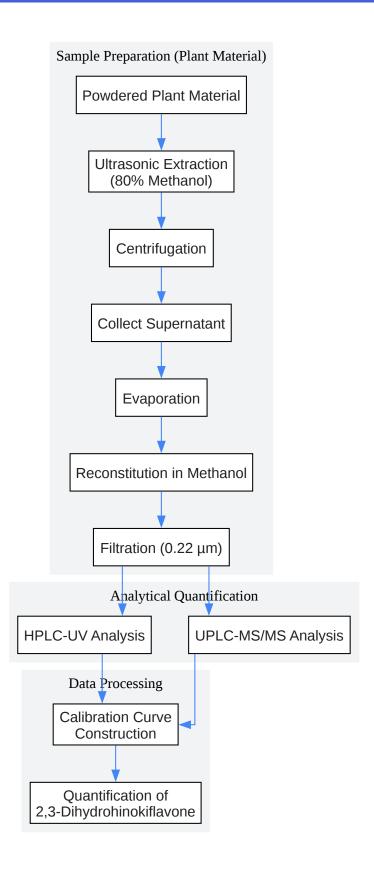
Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Table 2: UPLC-MS/MS Method Validation Parameters for Plasma (Hypothetical)

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	95 - 105%
Matrix Effect	92 - 108%
Stability (Freeze-thaw, Short-term, Long-term)	Within ±15% deviation
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Visualizations Experimental Workflow





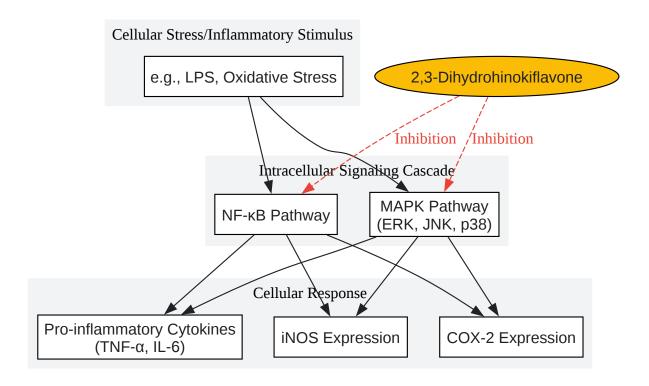
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Caption: Workflow for the extraction and quantification of **2,3-Dihydrohinokiflavone**.



Putative Signaling Pathway Modulated by Biflavonoids

Biflavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates a generalized pathway that could be influenced by **2,3-Dihydrohinokiflavone**.



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Caption: Putative anti-inflammatory signaling pathway modulated by biflavonoids.

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